Rubiadin

Cytotoxicity Colorectal Cancer Anthraquinone

Select Rubiadin for validated, differentiation-driven research: HepG2 potency (GI50=3.6µM) surpasses 3-hydroxy-2-hydroxymethylanthraquinone (GI50=4.8µM). Leukemia-selective cytotoxicity (active CEM-SS; spares MCF-7) enables targeted pathway studies impossible with broad-spectrum lucidin-ω-methyl ether. Osteoclast inhibition proceeds via pro-apoptotic mechanism distinct from Rubiadin-1-methyl ether (NF-κB-dependent). Address poor oral bioavailability through validated phytosome formulation (134.14% relative oral). Unique 1,3-dihydroxy-2-methyl scaffold is not functionally interchangeable with alizarin, purpurin, or morindone.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 117-02-2
Cat. No. B091156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiadin
CAS117-02-2
Synonyms1,3-dihydroxy-2-methyl-9,10-anthracenedione
rubiadin
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3
InChIKeyIRZTUXPRIUZXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Rubiadin (CAS 117-02-2): Procurement-Relevant Differentiation of a Multi-Functional Dihydroxyanthraquinone


Rubiadin (1,3-dihydroxy-2-methylanthraquinone) is a dihydroxyanthraquinone primarily isolated from Rubia cordifolia and Morinda species. It is characterized by a broad spectrum of in vitro biological activities, including reported antioxidant, anti-inflammatory, and osteoclastogenesis-inhibitory effects [1]. While it shares a core anthraquinone scaffold with numerous natural and synthetic analogs, its specific substitution pattern (1,3-dihydroxy-2-methyl) underpins a unique activity profile, distinguishing it from closely related compounds such as purpurin, alizarin, and morindone [2]. Despite its promise, the compound is known to have poor intrinsic oral bioavailability, a critical factor for consideration in in vivo research and potential therapeutic development [3].

Why Rubiadin Cannot Be Interchanged with Generic Anthraquinone Analogs


The anthraquinone class is defined by a common tricyclic aromatic core, but the number and position of hydroxyl and other substituents create profound, quantifiable differences in biological activity and target engagement. Simply substituting Rubiadin with a structurally similar 'in-class' compound like alizarin, purpurin, or damnacanthal is not scientifically sound, as their cytotoxic potency, antioxidant mechanisms, and signaling pathway modulation diverge significantly in direct comparative assays [1]. For instance, while some analogs exhibit potent, broad-spectrum cytotoxicity against specific cancer cell lines, Rubiadin demonstrates a more selective cytotoxic profile, underscoring that small structural variations lead to distinct functional outcomes [2]. The following quantitative evidence guide details these critical differentiators.

Quantitative Differentiation of Rubiadin Against Key Anthraquinone Comparators


Comparative Cytotoxicity Profile: Rubiadin Exhibits Lower Cytotoxicity in Colorectal Cancer Models Than Damnacanthal and Morindone

In a panel of three colorectal cancer cell lines (HCT116, LS174T, HT29) and a normal colon cell line (CCD841 CoN), Rubiadin demonstrated an IC50 value >50 µM across all cell lines, indicating a lack of significant cytotoxicity in this specific context [1]. This is in stark contrast to the potent activity of damnacanthal, which exhibited an IC50 of 0.74 ± 0.06 µM against HCT116 cells, and morindone, which showed IC50 values ranging from 10.70 to 20.45 µM against the same cancer cell lines [1]. This data suggests that Rubiadin is not a broadly cytotoxic agent and its mechanism or cellular targets may differ significantly from more potent cytotoxic analogs.

Cytotoxicity Colorectal Cancer Anthraquinone

Superior Antiproliferative Activity Against Hepatocellular Carcinoma: Rubiadin vs. 3-Hydroxy-2-hydroxymethylanthraquinone

Against HepG2 hepatocellular carcinoma cells, Rubiadin demonstrated significant cytotoxic activity with a GI50 value of 3.6 µM . This was more potent than the structurally related comparator, 3-hydroxy-2-hydroxymethylanthraquinone, which had a GI50 of 4.8 µM in the same assay . Another isolated anthraquinone, 1,6-dihydroxy-2-methoxymethylanthraquinone, showed even lower activity with a GI50 of 4.4 µM, establishing Rubiadin as the most potent among the newly isolated compounds in this specific study .

Antiproliferative Hepatocellular Carcinoma HepG2

Differential Selectivity Against Leukemic vs. Breast Cancer Cell Lines: Rubiadin vs. Lucidin-ω-methyl Ether

In a panel of anthraquinones tested against CEM-SS (T-lymphoblastic leukemia) and MCF-7 (breast carcinoma) cell lines, Rubiadin exhibited a selective cytotoxicity profile, showing strong activity only against the CEM-SS cell line [1]. In contrast, lucidin-ω-methyl ether demonstrated strong cytotoxicity against both CEM-SS and MCF-7 cell lines, indicating a broader, less selective cytotoxic effect [1]. Other analogs, such as nordamnacanthal and damnacanthal, were noted for very strong cytotoxicity or antimicrobial activity, respectively, further highlighting the unique selectivity landscape within this chemical class [1].

Leukemia Breast Cancer Cytotoxicity Selectivity

Inhibition of Osteoclastic Bone Resorption: Rubiadin's Potential in Bone Disease Models

Rubiadin has been shown to decrease the formation of bone resorption pits and the number of multinucleated osteoclasts in an in vitro coculture system of osteoblasts and bone marrow cells [1]. While direct quantitative comparison to other compounds in the same study is limited, the study investigated three anthraquinones from Morinda officinalis, finding that all three, including Rubiadin (compound 3), decreased osteoclast activity [1]. Notably, its methylated analog, Rubiadin-1-methyl ether, has been shown in separate studies to inhibit osteoclastogenesis by blocking the RANKL-induced NF-κB pathway [2]. This suggests that the unmethylated Rubiadin may possess a distinct or additional mechanism of action, as its anti-resorptive effects were observed in a system that also enhanced osteoclast apoptosis [1].

Osteoclastogenesis Bone Resorption Osteoporosis

Bioavailability and Formulation: The Critical Differentiator for In Vivo Application

Rubiadin is documented to have 'poor bioavailability,' which presents a significant hurdle for in vivo studies and therapeutic development [1]. This is a critical, quantifiable differentiator from analogs that may have more favorable absorption profiles. However, this limitation can be strategically addressed. For example, encapsulation of a Rubia cordifolia extract (RCE) into a phytosome formulation (PC2) resulted in a relative oral bioavailability of 134.14% compared to the unformulated RCE in a rat model [1]. Additionally, salt-processing of Morinda officinalis extract (SMO) remarkably elevated the Cmax and AUC0-t of Rubiadin compared to the unprocessed extract (MO), demonstrating another method to enhance its pharmacokinetic profile [2].

Bioavailability Pharmacokinetics Formulation Drug Delivery

Comparative DPPH Radical Scavenging Activity: Rubiadin vs. Purpurin

In a direct comparison of free radical scavenging activity using the DPPH assay, the anthraquinone purpurin demonstrated a highly potent scavenging effect with an IC50 of 3.491 ± 0.014 µg/ml [1]. While the study also screened Rubiadin, its IC50 value was not explicitly quantified or reported in the available abstract, indicating that its DPPH radical scavenging activity was less potent or not within the assay's effective range compared to the highly active purpurin [1]. The study notes that other assays (β-carotene/linoleic acid, ferrous ion chelation) were used to differentiate the antioxidant mechanisms of other compounds like kermisic and flavokermisic acids, suggesting Rubiadin's antioxidant activity may manifest through alternative pathways [1].

Antioxidant Free Radical Scavenging DPPH

Data-Backed Application Scenarios for Rubiadin in Research and Development


Hepatocellular Carcinoma Research: A More Potent Anthraquinone Starting Point

Based on direct comparative GI50 data against HepG2 cells , Rubiadin is the superior choice among several co-isolated anthraquinones for initiating research into novel anti-hepatocellular carcinoma agents. Its potency (GI50 = 3.6 µM) justifies its selection over less active structural analogs like 3-hydroxy-2-hydroxymethylanthraquinone (GI50 = 4.8 µM) for lead optimization and mechanistic studies in this specific cancer type.

T-Lymphoblastic Leukemia Studies: Leveraging a Selective Cytotoxic Profile

Rubiadin's demonstrated selective cytotoxicity against CEM-SS leukemia cells, while sparing MCF-7 breast cancer cells , makes it a valuable tool compound for investigating leukemia-specific cell death mechanisms. This selectivity differentiates it from broader-spectrum cytotoxic anthraquinones like lucidin-ω-methyl ether , allowing for more targeted pathway analysis and potentially identifying a safer therapeutic window for leukemia intervention.

Osteoporosis and Bone Metabolism Research: A Mechanistically Distinct Inhibitor

The evidence that Rubiadin can inhibit osteoclast formation and bone resorption in vitro positions it as a candidate for osteoporosis research. Its mechanism, involving enhanced osteoclast apoptosis, appears to be distinct from its methylated analog, Rubiadin-1-methyl ether, which acts primarily via the RANKL-induced NF-κB pathway [1]. This distinction allows researchers to probe a unique anti-resorptive mechanism and may provide an alternative for models where direct NF-κB inhibition is not desired.

Neuroprotection and Pain Management: Enabling In Vivo Studies Through Advanced Formulation

For research into neuropathic pain or neuroprotection, Rubiadin's inherent poor bioavailability must be a primary consideration. The successful development of a phytosome formulation that enhances its relative oral bioavailability to 134.14% provides a validated, data-supported path to enable robust in vivo studies. This application scenario is ideal for groups with expertise in drug delivery and formulation science, aiming to unlock Rubiadin's potential for central nervous system indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubiadin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.